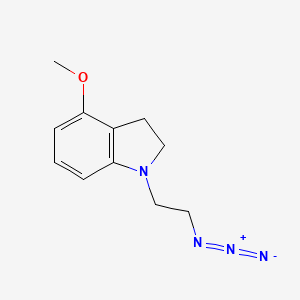

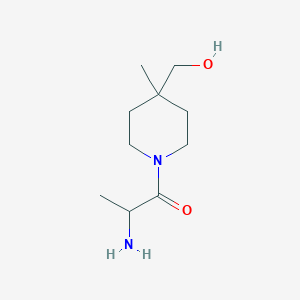

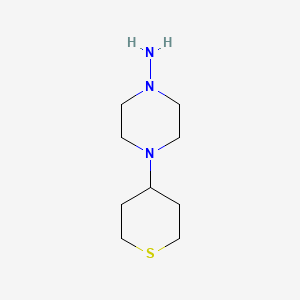

4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Overview

Description

4-(Chloromethyl)pyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters .

Synthesis Analysis

The synthesis of 4-(chloromethyl)pyridine hydrochloride involves several steps :- The 4-pyridinemethanol reacts with thionyl chloride to produce 4-(chloromethyl)pyridine hydrochloride .

Molecular Structure Analysis

The molecular structure of 4-(chloromethyl)pyridine hydrochloride consists of a pyridine ring with a chloromethyl group attached to the 4-position .Physical And Chemical Properties Analysis

4-(Chloromethyl)pyridine hydrochloride is a powder with a molecular weight of 164.03 . It has a melting point of 166-173 °C .Scientific Research Applications

Heterocyclic Compound Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, including structures related to 4-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, have been extensively studied for their synthesis and biomedical applications. These compounds exhibit a variety of tautomeric forms and have been incorporated into over 300,000 described molecules, highlighting their significance in heterocyclic chemistry and potential therapeutic uses. Synthetic methods often involve starting from either a preformed pyrazole or pyridine base, indicating the versatility of these compounds in chemical synthesis processes. Their extensive patent coverage underlines their importance in drug development and other biomedical applications (Donaire-Arias et al., 2022).

Crystal Structure and Computational Study

The crystal structure and computational studies of pyrazole derivatives, including those structurally similar to this compound, have been explored. These studies offer insights into the molecular stability and tautomerism of such compounds, aiding in the design of molecules with specific properties for pharmaceutical applications. Theoretical calculations, including density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods, are applied to understand the molecular behavior and thermodynamic properties, which are crucial for designing compounds with desired biological activities (Shen et al., 2012).

Antioxidant and Antimicrobial Activity

The synthesis of novel 2-(5-trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines demonstrates the potential of pyrazole-pyridine hybrids in biomedical research. These compounds, developed through cyclocondensation reactions, have shown promising antioxidant and antimicrobial activities. The variation in substituents on the pyrazole rings attached to a pyridine core influences their biological activity, indicating the significance of structural modifications in enhancing therapeutic efficacy (Bonacorso et al., 2015).

Coordination Chemistry for Sensing and Catalysis

Compounds based on 2,6-di(pyrazol-1-yl)pyridine and related derivatives serve as versatile ligands in coordination chemistry, offering unique advantages for creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical properties. This area of study illustrates the potential of pyrazole-pyridine compounds in developing advanced materials for sensing and catalysis applications, highlighting the broad utility of these heterocyclic frameworks in scientific research (Halcrow, 2005).

Safety and Hazards

properties

IUPAC Name |

4-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-8-6-12-13-9(8)7-1-3-11-4-2-7/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIXWJITRATCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

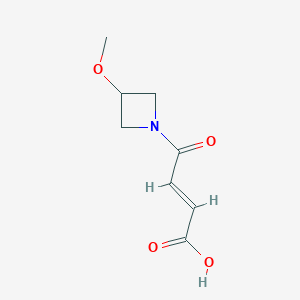

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butanoic acid](/img/structure/B1491115.png)

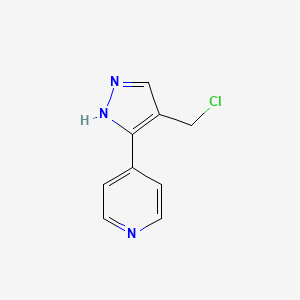

![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1491130.png)

![6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B1491134.png)

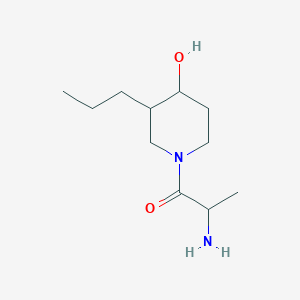

![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)butanoic acid](/img/structure/B1491135.png)